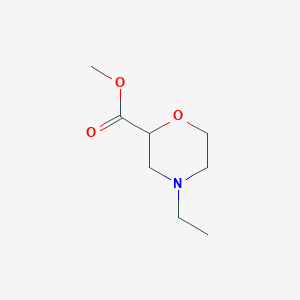

Methyl 4-ethylmorpholine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Methyl 4-ethylmorpholine-2-carboxylate serves as a versatile building block in synthetic chemistry, demonstrating its utility in a range of chemical reactions and syntheses. For instance, its involvement in [4 + 2] annulation reactions with N-tosylimines under the catalysis of organic phosphines leads to the formation of highly functionalized tetrahydropyridines. These reactions exhibit complete regioselectivity and high yields, showcasing the compound's role in synthesizing complex nitrogen-containing cycles, which are prevalent in many pharmaceuticals and organic materials (Zhu, Lan, & Kwon, 2003).

Furthermore, methyl 4-ethylmorpholine-2-carboxylate and its derivatives have been synthesized through rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, indicating its potential as a precursor for bioactive compounds. This synthesis route opens avenues for the development of novel pharmaceuticals, emphasizing the compound's importance in medicinal chemistry (Trstenjak, Ilaš, & Kikelj, 2013).

Corrosion Inhibition

In the field of materials science, derivatives of methyl 4-ethylmorpholine-2-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial applications such as the pickling process. This research highlights the compound's ability to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates and demonstrating the potential of these derivatives in extending the lifespan of metal-based infrastructure (Dohare, Ansari, Quraishi, & Obot, 2017).

Biological and Enzymatic Studies

Additionally, the compound has found applications in biological studies. For example, sulfonamide derived esters of methyl 4-ethylmorpholine-2-carboxylate have been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies contribute to our understanding of the compound's potential therapeutic effects and its role in developing new treatments for various conditions (Danish et al., 2019).

Advanced Materials and Polymer Science

In the realm of polymer science, the compound's derivatives are instrumental in the atom transfer radical polymerization (ATRP) of methyl methacrylate in water-borne systems, showcasing its utility in creating polymers with controlled architectures. This process is crucial for developing advanced materials with tailored properties for specific applications, ranging from biomedical devices to coatings (Jousset, Qiu, Matyjaszewski, & Granel, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-ethylmorpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-9-4-5-12-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYYACFZTKFMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-ethylmorpholine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)

![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)

![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)